![molecular formula C15H18N4O3S2 B2523961 5-[3-(morpholine-4-sulfonyl)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol CAS No. 731827-25-1](/img/structure/B2523961.png)
5-[3-(morpholine-4-sulfonyl)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
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Description
“5-[3-(morpholine-4-sulfonyl)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the CAS Number: 731827-25-1 . It has a molecular weight of 366.46 . The IUPAC name for this compound is 4-allyl-5-[3-(4-morpholinylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring is substituted at the 4-position with an allyl group (prop-2-en-1-yl), at the 5-position with a phenyl group that is further substituted at the 3-position with a morpholine-4-sulfonyl group .Scientific Research Applications
- Atr serves as an effective precursor for preparing Cu(I)-π,σ-coordination compounds with nonlinear optical properties. These materials find applications in areas such as optical communication, laser technology, and photonic devices .
- Potential applications include antifungal, herbicidal, antiviral, and anticancer drugs. Some clinically used drugs are based on triazoles .
Nonlinear Optical Materials
Pharmacology and Drug Development
Crystal Engineering and Coordination Chemistry
properties
IUPAC Name |
3-(3-morpholin-4-ylsulfonylphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-2-6-19-14(16-17-15(19)23)12-4-3-5-13(11-12)24(20,21)18-7-9-22-10-8-18/h2-5,11H,1,6-10H2,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMUUNGKNUTJAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(morpholine-4-sulfonyl)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol |
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